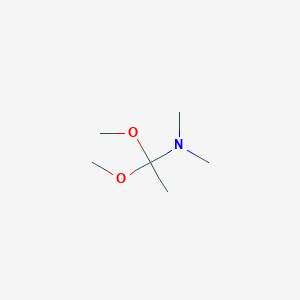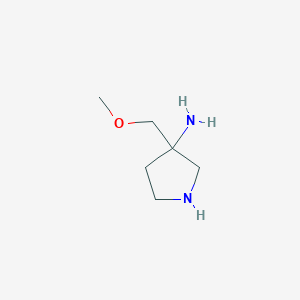
N,N-Dimethylacetamid-Dimethylacetal
Übersicht
Beschreibung
Claisen type reaction of N,N-dimethylacetamide dimethyl acetal using optically active trans-3-penten-2-ol as substrate has been investigated.
Wissenschaftliche Forschungsanwendungen
Synthese von Amiden
N,N-Dimethylacetamid-Dimethylacetal: wird häufig als Reagenz bei der Synthese von Amiden verwendet . Amide sind entscheidend für die Entwicklung von Pharmazeutika und biologisch aktiven Verbindungen. Die Verbindung erleichtert die Bildung von Amiden aus Aminen und Carbonsäuren oder deren Derivaten und bietet einen milden und effizienten Weg zur Amidbindungsbildung.
Herstellung von Diacylaminen
Im Bereich der organischen Synthese dient This compound als Schlüsselreagenz für die Herstellung von Diacylaminen . Diacylamine sind wertvolle Zwischenprodukte bei der Synthese verschiedener organischer Moleküle, darunter Pharmazeutika und Agrochemikalien.
Heterocyclenbildung
Die Verbindung ist entscheidend für die Bildung von Heterocyclen . Heterocyclische Verbindungen sind ein struktureller Bestandteil vieler Medikamente und Agrochemikalien. Seine Fähigkeit, die Synthese von Heterocyclen zu erleichtern, macht es zu einem wichtigen Werkzeug in der medizinischen Chemie.
Ein-Kohlenstoff-Einfügendes Synthon
This compound: wirkt als ein-Kohlenstoff-einfügendes Synthon bei der Herstellung von Pyrimido[1,2-a][1,3,5]triazin-6-onen . Diese Verbindungen haben potenzielle Anwendungen in der Medikamentenentwicklung, insbesondere als Nukleosidanaloga, die als antivirale oder Antikrebsmittel verwendet werden können.
Baustein für organische Moleküle
Als Zwischenprodukt wird es bei der Konstruktion komplexer organischer Moleküle verwendet . Seine Stabilität und Reaktivität machen es zu einem vielseitigen Baustein in der organischen Synthese und ermöglichen die Konstruktion einer Vielzahl von chemischen Strukturen.
Materialwissenschaftliche Anwendungen
In der Materialwissenschaft kann This compound verwendet werden, um die Eigenschaften von Materialien zu modifizieren . So kann es beispielsweise an der Synthese von Polymeren oder anderen Makromolekülen beteiligt sein, die bestimmte gewünschte Eigenschaften aufweisen, wie z. B. erhöhte Haltbarkeit oder Leitfähigkeit.
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie findet die Verbindung Anwendung bei der Synthese von Agrochemikalien . Sie kann verwendet werden, um Verbindungen zu erzeugen, die Pflanzen vor Schädlingen und Krankheiten schützen oder das Wachstum und den Ertrag verbessern.
Umweltchemie
This compound: kann auch in der umweltchemischen Forschung verwendet werden, um neue Methoden zur Schadstoffkontrolle und -sanierung zu entwickeln . Seine Reaktivität kann genutzt werden, um Verbindungen zu erzeugen, die Schadstoffe neutralisieren oder ihren Abbau erleichtern.
Wirkmechanismus
Target of Action
The primary targets of N,N-Dimethylacetamide dimethyl acetal are acids, amines, thiols, and amino acids . It acts as a methylating agent, which means it transfers a methyl group (-CH3) to these targets .
Mode of Action
N,N-Dimethylacetamide dimethyl acetal interacts with its targets by donating a methyl group. This methylation process can alter the properties of the target molecule, such as its reactivity, solubility, or biological activity .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly those involving the synthesis of amides, diacylamines, and heterocycles . It also serves as a one-carbon inserting synthon in the preparation of pyrimido[1,2-a][1,3,5]triazin-6-ones .
Result of Action
The methylation of target molecules by N,N-Dimethylacetamide dimethyl acetal can result in a variety of molecular and cellular effects. For example, the methylation of acids, amines, thiols, and amino acids can lead to the formation of new compounds with different properties . In the context of organic synthesis, these changes can be harnessed to create a wide range of useful products.
Action Environment
The action, efficacy, and stability of N,N-Dimethylacetamide dimethyl acetal can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by factors such as temperature, solvent, and pH. Additionally, it’s worth noting that the compound is typically stabilized with 5-10% methanol , which can also influence its action and stability.
Safety and Hazards
“N,N-Dimethylacetamide dimethyl acetal” is highly flammable and vapor . It is harmful if swallowed and toxic in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause damage to organs (Eyes, Central nervous system) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1-dimethoxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(8-4,9-5)7(2)3/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZVZUSVGKOWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N(C)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172242 | |
| Record name | 1,1-Dimethoxyethyl(dimethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18871-66-4 | |
| Record name | Dimethylacetamide dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18871-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethoxyethyl(dimethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018871664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethoxyethyl(dimethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethoxyethyl(dimethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B45131.png)




![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)







